molecular formula C22H25FN6O4S B560049 CZC-25146 CAS No. 1191911-26-8

CZC-25146

カタログ番号 B560049
CAS番号: 1191911-26-8
分子量: 488.5
InChIキー: XXHHOTZUJIXPJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CZC-25146 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 4.76 nM and 6.87 nM for human wild type LRRK2 and G2019S LRRK2, respectively . It also inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .


Molecular Structure Analysis

The molecular formula of this compound is C22H25FN6O4S, and its molecular weight is 488.54 . The formal name is N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide .


Chemical Reactions Analysis

This compound is known to inhibit several kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . It prevents mutant LRRK2-induced injury of neurons in vitro .


Physical And Chemical Properties Analysis

This compound is a crystalline solid that is soluble to 100 mM in DMSO . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

パーキンソン病研究

CZC-25146: は、パーキンソン病の発症に関与しているLRRK2(ロイシンリッチリピートキナーゼ2)の強力な阻害剤です . この化合物はLRRK2の生物学的活性を制御することが示されており、このキナーゼが神経変性プロセスにおいて果たす役割を研究するための貴重なツールとなっています。

神経保護研究

この阻害剤は、培養されたげっ歯類およびヒトニューロンにおいて、変異型LRRK2誘発性の損傷を予防する能力があることが示されています . これは、ニューロンの損傷と死滅を含む疾患に対する神経保護戦略の開発におけるその潜在的な用途を示唆しています。

キナーゼ選択性プロファイリング

This compoundは、PLK4、GAK、TNK1、CAMKK2、PIP4K2Cなどの他のキナーゼに対して選択性を示します . この選択性プロファイルにより、キナーゼ研究に最適な候補となり、科学者はLRRK2によって調節される特定の生物学的経路を理解するのに役立ちます。

リン酸化および脱リン酸化アプリケーション

低分子阻害剤として、this compoundは、主にリン酸化および脱リン酸化プロセスを含むアプリケーションに使用されます . これらは、タンパク質の機能とシグナル伝達経路を調節する重要な翻訳後修飾です。

細胞損傷および死滅メカニズム研究

この化合物は、初代げっ歯類皮質ニューロンおよびヒトニューロンモデルにおいて、G2019S LRRK2誘発性の細胞損傷と死滅を有意に効果的に軽減することがわかりました . このアプリケーションは、細胞損傷のメカニズムを理解し、治療介入を開発するために非常に重要です。

創薬および開発

LRRK2がパーキンソン病において果たす役割と、その強力な阻害作用を考えると、this compoundは、神経変性疾患の治療を目的とした創薬におけるリード化合物として役立ちます . ニューロンにおける疾患関連毒性を軽減するその有効性により、さらなる医薬品開発に有望な候補となっています。

In Vivo

In vivo studies of Czc-25146 have been conducted in animal models to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

In Vitro

In vitro studies of Czc-25146 have been conducted to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

生物活性

Czc-25146 has been found to possess a wide range of biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro experiments. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

実験室実験の利点と制限

The advantages of using Czc-25146 in laboratory experiments include its ease of synthesis, its ability to target multiple pathways, and its wide range of biological activities. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and the potential for toxicity at higher concentrations.

将来の方向性

The potential future directions of Czc-25146 research include further exploration of its mechanism of action and its potential therapeutic applications. Additionally, further studies should be conducted to assess its potential for toxicity and its ability to target multiple pathways. Additionally, further studies should be conducted to assess its potential for drug delivery and its ability to be used as a prodrug. Finally, further studies should be conducted to assess its potential for use in combination therapies and its ability to be used in combination with other drugs.

合成法

Czc-25146 is synthesized using a series of reactions that involve the use of organic solvents and catalysts. The reaction is carried out in a two-step process, in which the first step involves the synthesis of the desired compound and the second step involves the purification of the compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with minimal equipment.

Safety and Hazards

CZC-25146 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

生化学分析

Biochemical Properties

Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .

Transport and Distribution

It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .

特性

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。